Fentrifanil

Descripción

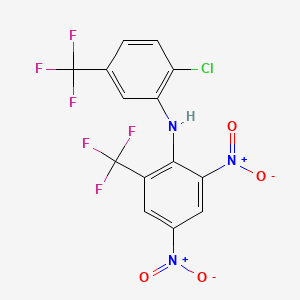

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6ClF6N3O4/c15-9-2-1-6(13(16,17)18)3-10(9)22-12-8(14(19,20)21)4-7(23(25)26)5-11(12)24(27)28/h1-5,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJQBZVCJVMBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6ClF6N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040331 | |

| Record name | Fentrifanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62441-54-7 | |

| Record name | Fentrifanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62441-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fentrifanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062441547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentrifanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTRIFANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRS24TLG5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Fentrifanil

Pioneering Synthetic Routes to Fentrifanil

Information explicitly detailing the initial, "pioneering" synthetic routes solely for this compound is limited in the provided sources. However, this compound is discussed within the context of agrochemical synthesis, particularly concerning respiratory inhibitors and uncouplers dokumen.pub. Research into similar series of compounds has been conducted by various groups, indicating a broader effort in synthesizing related structures for agrochemical applications dokumen.pub.

Advancements in this compound Synthesis and Analog Generation

Advancements in the synthesis of compounds related to this compound have often been driven by the search for improved acaricidal profiles and overcoming limitations of existing compounds. The general approach in agrochemical discovery involves making new compounds and evaluating their biological activity dokumen.pub. While specific advancements in the synthesis of this compound itself are not prominently detailed, research originating from attempts to enhance this compound's activity has led to the discovery and synthesis of novel groups of compounds researchgate.net. The concept of derivatization at later stages of synthesis using key intermediates is a general approach in generating further compounds or analogs with potentially improved properties nih.govresearchgate.net.

Strategic Derivatization for Modifying Acaricidal Profiles

Strategic derivatization of compounds related to this compound has been a key approach in modifying and optimizing acaricidal profiles. This involves chemical modifications to the core structure to alter properties such as efficacy, spectrum of activity, and potentially environmental persistence.

Research aimed at improving the activity profile of this compound led to the discovery of a promising group of compounds known as N-phenylpyridinamines researchgate.net. This indicates a direct lineage in chemical exploration, where investigations stemming from this compound chemistry resulted in the identification of a new class of acaricides.

The optimization of the structure of N-phenylpyridinamines, which originated from this compound research, ultimately resulted in the synthesis of Fluazinam researchgate.net. Fluazinam is an important fungicide and acaricide. A reported method for the preparation of Fluazinam involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) in the presence of an inorganic alkali and a solvent such as 2-methyltetrahydrofuran (B130290) googleapis.com. This specific pathway exemplifies how research initiated with compounds like this compound can lead to the development of structurally related, optimized agrochemicals through targeted synthesis.

The synthesis of Fluazinam can be represented by the reaction of two key precursors:

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-amino-3-chloro-5-trifluoromethylpyridine | 2,4-dichloro-3,5-dinitrobenzotrifluoride | Fluazinam | Inorganic alkali, 2-methyltetrahydrofuran solvent |

This method has been noted for advantages such as good reaction selectivity, shorter reaction time, and high yield googleapis.com.

Development of N-Phenylpyridinamines from this compound Research

Methodological Challenges in this compound Synthesis Research

Synthesis research, particularly in the development of agrochemicals and their analogs, can encounter methodological challenges. While a specific challenge directly tied to the pioneering synthesis of this compound was not detailed, a related study on the scale-up synthesis of an analog (a 3-methylphenyl analog) of a compound discussed alongside this compound in the context of agrochemicals highlighted a significant problem: the formation of a substantial amount of an undesired byproduct (desamino ester) in addition to the expected product dokumen.pub. This illustrates that optimizing reaction conditions and minimizing byproduct formation, especially during scale-up for potential commercial production, can be a considerable challenge in the synthesis of this class of compounds.

Elucidation of Fentrifanil S Acaricidal Mechanism of Action

Fundamental Insights into Mitochondrial Uncoupling Activity

Mitochondrial uncoupling involves the disruption of the proton gradient across the inner mitochondrial membrane. Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This gradient is then used by ATP synthase to produce ATP. Uncoupling agents, like fentrifanil, act as protonophores, allowing protons to leak back into the mitochondrial matrix without passing through ATP synthase. This dissipates the proton gradient, reducing or eliminating ATP synthesis while the electron transport chain continues to function, often leading to increased oxygen consumption and heat production. theinterstellarplan.comresearchgate.net

This compound has been identified as a potent uncoupler of respiratory chain phosphorylation. researchgate.net This activity is fundamental to its toxicity in acarids, as these organisms rely heavily on aerobic respiration for energy.

Molecular Interactions Mediating Mitochondrial Dysfunction

While the precise molecular target(s) and detailed interactions of this compound within the mitochondria of acarids require further extensive research, its chemical structure, a diarylamine with chloro and trifluoromethyl substituents, is indicative of compounds known to interact with biological membranes and proteins. uni.luontosight.ai The lipophilicity conferred by the trifluoromethyl groups likely facilitates its accumulation within the lipid-rich mitochondrial membranes. bioone.org Uncouplers typically function by shuttling protons across the inner mitochondrial membrane, effectively short-circuiting the ATP synthesis pathway. The specific protein or lipid interactions that facilitate this proton transport by this compound are areas that would benefit from further investigation.

Comparative Analysis of this compound's Mechanism with Other Uncouplers

This compound belongs to a class of compounds that act as uncouplers of oxidative phosphorylation. Other known uncouplers include compounds like 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP). researchgate.net While the general principle of dissipating the proton gradient is shared among these compounds, their specific chemical structures and potentially their precise binding sites or mechanisms of proton translocation can differ. For instance, some uncouplers may interact with specific mitochondrial carriers or proteins, while others may primarily function by increasing the general proton permeability of the inner membrane. Research has highlighted this compound as a "new and very potent type of uncoupler" compared to some earlier compounds. researchgate.net Comparing the detailed molecular interactions and efficacy of this compound with other acaricidal uncouplers like chlorfenapyr (B1668718) or sulfluramid (B1681785) could provide deeper insights into structure-activity relationships for this mode of action. google.comgoogleapis.com

Cellular and Subcellular Effects of this compound Exposure in Target Organisms

Exposure to this compound leads to significant cellular and subcellular disruption in susceptible acarids. The primary effect is the impairment of ATP synthesis due to mitochondrial uncoupling. This energy depletion impacts all energy-dependent cellular processes, leading to a cascade of detrimental effects. While specific detailed studies on the cellular effects of this compound in mites and ticks are limited in the provided search results, the known consequences of mitochondrial uncoupling in other organisms include:

Decreased ATP levels.

Increased oxygen consumption (as the electron transport chain runs without coupled phosphorylation).

Increased heat production.

Accumulation of reactive oxygen species (ROS) due to altered electron transport.

Disruption of ion homeostasis across the mitochondrial membrane.

Ultimately, cellular dysfunction and death due to energy failure and oxidative stress.

Given that this compound is an effective acaricide researchgate.net, these cellular and subcellular disruptions are presumed to occur in target mite and tick species, leading to their incapacitation and mortality. Studies evaluating the effects of this compound on parameters such as ATP levels, mitochondrial membrane potential, oxygen consumption rates, and markers of oxidative stress in exposed acarids would provide direct evidence of these effects.

Compound Information

| Compound Name | PubChem CID |

| This compound | 12797626 |

Data Table Example (Illustrative - Based on general uncoupling principles, specific this compound data in acarids not found in snippets)

| Effect | Observation in Uncoupled Mitochondria (General) | Expected Observation in Acarid Mitochondria Exposed to this compound |

| ATP Synthesis Rate | Decreased | Decreased |

| Oxygen Consumption Rate | Increased | Increased |

| Mitochondrial Membrane Potential | Decreased | Decreased |

| Heat Production | Increased | Increased |

| Reactive Oxygen Species (ROS) | Increased | Increased |

Structure Activity Relationships Sar in Fentrifanil S Acaricidal Efficacy

Identification of Key Structural Determinants for Acaricidal Potency

Identifying the key structural determinants for acaricidal potency in compounds like Fentrifanil involves systematically altering parts of the molecule and observing the effect on its activity against target mites. For diarylamine acaricides, the core diarylamine structure is fundamental to their activity, often related to their mode of action as mitochondrial uncouplers. nih.gov Variations in substituents on the aromatic rings and the nature of the bridging amine group can significantly impact how effectively the compound interacts with its biological target, thereby affecting potency.

While specific data on which parts of the this compound molecule are most critical for its acaricidal effect were not detailed in the provided search results, general SAR principles for pesticides suggest that factors such as the lipophilicity of the molecule, the electronic properties of substituents, and the spatial arrangement of key functional groups play significant roles in determining uptake, translocation within the mite, binding affinity to the target site, and metabolic stability.

Impact of Functional Group Modifications on Biological Activity

Modifications to functional groups within the this compound structure would be expected to alter its acaricidal activity. These modifications can influence various aspects of the molecule's interaction with biological systems, including solubility, stability, and target binding. For instance, changing the type or position of halogen atoms, nitro groups, or alkyl substituents on the aromatic rings of a diarylamine acaricide could impact its electron distribution and steric profile, thereby affecting its ability to cross biological membranes or bind to the active site of the target protein.

In the broader context of acaricide development, functional group modifications are routinely explored to enhance potency against resistant mite strains, improve environmental persistence or degradation, and reduce toxicity to non-target organisms. Although specific examples of functional group modifications on this compound and their precise impact on acaricidal activity are not provided in the search results, the general approach in agrochemical SAR involves synthesizing and testing a series of analogs with planned structural variations.

Computational Chemistry Approaches in SAR Studies

Computational chemistry plays a significant role in modern SAR studies for agrochemicals, including acaricides. made-in-china.comnih.govepa.govnih.govherts.ac.ukherts.ac.uk These in silico methods can complement experimental studies by providing insights into molecular properties, reactivity, and interactions with biological targets.

Quantum Mechanical Studies of Electronic States and Reactivity

Quantum mechanical (QM) studies can provide detailed information about the electronic structure of a molecule, including partial charges and the distribution of molecular orbitals. This information is valuable for understanding the reactivity of the compound and how it might interact with polar or charged residues at the target site. For example, QM calculations can be used to derive partial charges which are then used in molecular dynamics simulations to study ligand-protein interactions. nih.gov While specific QM studies on this compound's electronic states related to its acaricidal activity were not found, such calculations are a standard tool in understanding the intrinsic properties of molecules relevant to their biological function.

Molecular Modeling and Docking Simulations for Acaricidal Targets

Molecular modeling and docking simulations are widely used to predict how a small molecule, like an acaricide, might bind to a larger biological target, such as a protein. nih.govnih.govherts.ac.uknih.gov These methods generate possible binding poses and estimate the binding affinity, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex.

For this compound, if the specific protein targets involved in its mitochondrial uncoupling activity were identified, molecular docking could be used to model its interaction with these proteins. This could help explain why certain structural modifications enhance or diminish activity. Although the provided searches mention molecular docking in the context of pesticide targets nih.gov, specific docking studies with this compound were not detailed.

SAR-Driven Development of Next-Generation Acaricides from this compound Scaffold

SAR studies on this compound and related diarylamine structures have likely contributed to the development of subsequent acaricides. By understanding which parts of the molecule are essential for activity and how modifications affect potency and other properties, researchers can design and synthesize new compounds with improved characteristics.

Mechanisms of Acaricide Resistance in Response to Fentrifanil

Evolution and Dynamics of Resistance in Acarid Populations

The evolution of acaricide resistance in mite populations is a dynamic process driven by selection pressure from repeated acaricide applications. Mite species, such as the two-spotted spider mite ( Tetranychus urticae ), are known for their ability to rapidly develop resistance due to factors like high fecundity, short generation times, and specific reproductive strategies like arrhenotoky. researchgate.netelifesciences.org Rapid reproductive rates contribute to faster resistance development compared to other arthropods. researchgate.net The frequency of acaricide applications and the perennial nature of crops can facilitate the development of resistance by sustaining genetically similar populations over time. researchgate.net While gene flow from untreated areas can influence resistance evolution, some mite populations, particularly in confined environments like greenhouses, may have strong in situ evolutionary potential, leading to rapid resistance development even with restricted gene flow. researchgate.netelifesciences.org

Biochemical Mechanisms of Detoxification and Target Site Alterations

Biochemical mechanisms of resistance primarily involve either alterations at the acaricide's target site or an increased capacity for the mite to detoxify the compound. researchgate.netresearchgate.netbrieflands.com

Detoxification Mechanisms: Metabolic resistance commonly involves the increased activity or overexpression of enzyme groups that break down or modify the acaricide into less toxic substances. researchgate.netufrgs.brbrieflands.compjoes.com Key enzyme families implicated in metabolic detoxification in mites and other arthropods include:

Esterases (ESTs): These enzymes can hydrolyze ester bonds in acaricides, leading to their detoxification. Increased esterase activity has been linked to resistance against various pesticides, including some acaricides. ufrgs.brbrieflands.compjoes.comresearchgate.netinrae.frinrae.fr

Glutathione (B108866) S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the acaricide or its metabolites, increasing their water solubility and facilitating excretion. Elevated GST activity has been associated with acaricide resistance in some mite species. researchgate.netufrgs.brbrieflands.compjoes.comresearchgate.netinrae.frmdpi.comresearchgate.netmdpi.complos.org

Cytochrome P450 Monooxygenases (P450s): This diverse group of enzymes is involved in the oxidative metabolism of a wide range of xenobiotics, including acaricides. Overexpression of certain P450 genes is a significant mechanism of metabolic resistance. researchgate.netufrgs.brpjoes.comresearchgate.netinrae.frresearchgate.netmdpi.complos.orgkyoto-u.ac.jpbiorxiv.orgnih.govnih.gov

Research on other acaricides has demonstrated the role of these enzymes in resistance. For instance, studies on Tetranychus urticae have shown that increased esterase, GST, and P450 activity can contribute to resistance against compounds like abamectin (B1664291), acequinocyl, and pyridaben (B1679940). inrae.frmdpi.comresearchgate.net While direct data on Fentrifanil's metabolism by these specific enzymes in mites is not available in the provided context, these enzyme systems represent likely pathways for metabolic resistance if this compound is a substrate for them.

Target Site Alterations: Toxicodynamic resistance occurs when modifications at the site where the acaricide binds reduce its efficacy. researchgate.netresearchgate.net This can involve point mutations in the genes encoding the target protein, leading to altered binding affinity or reduced sensitivity. researchgate.netresearchgate.netresearchgate.net Examples of target sites affected by resistance mutations in mites include voltage-gated sodium channels (relevant for pyrethroids and DDT) and glutamate-gated chloride channels (relevant for abamectin and dicofol). researchgate.netufrgs.brresearchgate.netbrieflands.comresearchgate.netnih.govinrae.fr Without specific information on this compound's mode of action or its molecular target in mites, it is not possible to detail specific target-site alteration mechanisms for this compound based on the provided search results. However, if this compound acts on a specific protein target, mutations in the gene encoding that protein could lead to resistance.

Genetic Basis of this compound Resistance in Mite Species

The genetic basis of acaricide resistance in mites can range from single dominant or semi-dominant genes to polygenic inheritance. researchgate.net Studies on Tetranychus urticae have shown that resistance can be conferred by large-effect alleles. elifesciences.org Resistance mutations can arise recurrently in different genetic backgrounds. elifesciences.org The amplification of genes encoding detoxification enzymes, such as esterases, P450s, and UDP-glycosyl transferases, has also been identified as a genetic mechanism contributing to resistance in mites. pjoes.combiorxiv.orgnih.gov For example, increased copy numbers of a cytochrome P450 gene and UDP-glucosyltransferase genes were observed in macrocyclic lactone-resistant mites. biorxiv.org While the specific genes conferring resistance to this compound are not detailed in the search results, it is plausible that similar genetic mechanisms, including target-site mutations or gene amplification leading to increased detoxification enzyme activity, could be involved.

Cross-Resistance Patterns with Other Acaricidal Classes

Cross-resistance occurs when resistance to one acaricide confers resistance to other acaricides, often those with a similar mode of action or that are metabolized by the same detoxification pathways. kyoto-u.ac.jp Understanding cross-resistance patterns is important for designing resistance management strategies. For example, resistance to certain mitochondrial electron transport inhibitor (METI) acaricides like tebufenpyrad (B1682729) can confer cross-resistance to other METI compounds such as pyridaben, fenazaquin, and fenpyroximate. kyoto-u.ac.jpnih.gov Cross-resistance between cyenopyrafen (B1258504) and pyridaben in Tetranychus urticae has been observed, and common detoxification mechanisms by cytochrome P450 were implicated. kyoto-u.ac.jp

The potential for cross-resistance between this compound and other acaricidal classes would depend on its mode of action and the specific resistance mechanisms that evolve in mite populations. If this compound shares a common target site with other acaricides or is detoxified by the same enzymes that confer resistance to other compounds, cross-resistance is likely to occur. Conversely, if resistance to this compound involves unique mechanisms, there may be little or no cross-resistance to existing acaricides.

Strategies for Mitigating and Managing this compound Resistance

Effective management of acaricide resistance is essential to prolong the useful life of acaricides like this compound. Strategies for mitigating and managing resistance in mite populations are generally based on principles of integrated pest management (IPM) and aim to reduce the selection pressure for resistance. These strategies include:

Acaricide Rotation: Rotating acaricides with different modes of action can help prevent the rapid buildup of resistance to a single compound. researchgate.netnih.gov This involves switching between products that target different biochemical pathways or molecular sites in the mite.

Mixtures and Alternating Applications: Using mixtures of acaricides with different modes of action or alternating their application can also help manage resistance. This approach can reduce the likelihood that mites resistant to one compound will survive exposure to the other.

Judicious Use and Application Practices: Applying acaricides only when necessary, using recommended rates, and ensuring thorough coverage can help minimize the selection pressure. nih.gov Avoiding repeated applications of the same acaricide to successive generations is crucial.

Monitoring Resistance: Regularly monitoring mite populations for the development of resistance can provide early warning and inform management decisions. researchgate.net Molecular markers for resistance-associated genes can be useful for resistance monitoring. researchgate.net

Integrated Pest Management (IPM): Incorporating non-chemical control methods, such as biological control agents (predatory mites) and cultural practices, into pest management programs can reduce reliance on acaricides and slow down resistance evolution. researchgate.net Predatory mites, for example, can help suppress pest mite populations and are less likely to develop resistance as quickly as pest mites, although resistance in predatory mites can also occur. researchgate.netplos.orgnih.gov

Understanding Resistance Mechanisms: A better understanding of the specific mechanisms of resistance to this compound in target mite species is fundamental for developing tailored resistance management strategies. researchgate.netufrgs.br Identifying the genes and proteins associated with resistance can support the development of diagnostic methods and improved control approaches. researchgate.netufrgs.br

Implementing a combination of these strategies is generally more effective than relying on a single approach for managing acaricide resistance in mite populations.

Preclinical Research Methodologies for Acaricide Evaluation

In Vitro Models for Assessing Acaricidal Activity

In vitro models offer controlled environments to evaluate the direct effects of acaricides on target organisms or their biological processes. These models are valuable for initial screening and for investigating specific mechanisms of action.

Cell-based assays are utilized to investigate the impact of compounds on cellular processes, including mitochondrial function. Mitochondrial dysfunction is a known mechanism of toxicity for various compounds, and assessing the effect of acaricides on mite or tick cellular respiration can provide insights into their mode of action evotec.cominsphero.com. Assays comparing cytotoxicity in media utilizing glucose versus galactose can indicate reliance on mitochondrial oxidative phosphorylation and reveal compounds that specifically impair mitochondrial function evotec.cominsphero.com. For instance, a compound showing greater toxicity in galactose media compared to glucose media suggests an effect on mitochondrial respiration evotec.com. While specific data for Fentrifanil in such assays on mite or tick cells were not found in the provided search results, these methodologies are broadly applicable in toxicology and could be employed to study this compound's potential impact on the mitochondrial function of target acarids.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds, including analogues of a lead compound like this compound, to identify those with significant acaricidal activity google.comgoogle.comuni-bonn.de. HTS can involve various assay formats, such as cell-based assays or assays using whole mites or ticks in multi-well plates. This approach accelerates the discovery of novel active compounds and helps establish structure-activity relationships among this compound analogues. HTS in agrochemical research has been successfully applied to identify insecticides acting on specific targets like ion channels, and similar approaches could be tailored to screen for acaricidal activity and potential targets relevant to this compound's mechanism uni-bonn.de.

Cell-Based Assays for Mitochondrial Function

In Vivo Animal Models for Acaricide Research (excluding safety/toxicity assessment and dosage)

In vivo animal models are essential for evaluating the efficacy of acaricides in a more complex biological system that mimics natural infestations. These models allow for the assessment of a compound's ability to control tick or mite populations on a living host.

Developing and validating appropriate animal models is crucial for reliable in vivo acaricide research oup.comnih.gov. Rodent models, such as the rat acaricide test (RAT) using Rattus norvegicus and Amblyomma americanum ticks, have been developed as surrogate models to predict topical acaricide activity oup.comnih.gov. These models aim to be more economical and rapid than studies on larger livestock or companion animals oup.comnih.gov. Validation involves demonstrating that the model accurately reflects the efficacy observed in target animals oup.comnih.gov. For example, the activity of permethrin (B1679614) against nymphs in the RAT model showed a positive correlation with its potency against adult A. americanum infestations on cattle nih.gov. While specific animal model development or validation studies for this compound were not detailed in the search results, established models like the RAT or similar models using relevant host-tick/mite pairs would be employed to assess this compound's in vivo efficacy.

Efficacy assessment in animal models typically involves infesting the animals with a defined number of target mites or ticks and then applying the acaricide. Efficacy is commonly determined by measuring parameters such as tick or mite mortality, detachment, and effects on feeding or reproduction over specific time points after treatment oup.comnih.govcabidigitallibrary.orgilri.org. For instance, in the RAT model, efficacy is determined by measuring tick survivorship and engorgement weight on treated animals nih.gov. Studies on other acaricides in various animal models (cattle, goats, dogs) have evaluated efficacy based on the reduction in tick counts compared to control groups cabidigitallibrary.orgilri.org. Data from such studies can be used to determine the effectiveness of a compound under simulated field conditions.

Here is an example of how efficacy data from a general acaricide study might be presented, illustrating the type of data that would be generated for this compound in an in vivo model:

| Acaricide Treatment (Example) | Animal Model (Example) | Tick Species (Example) | Efficacy (%) at 48h Post-Treatment |

| Acaricide X | Goat | Rhipicephalus sanguineus (s.l.) | 90.8 researchgate.net |

| Acaricide Y | Goat | Rhipicephalus sanguineus (s.l.) | >90 researchgate.net |

Note: The data in this table is illustrative of efficacy assessment methodologies and is not specific to this compound.

Development and Validation of Model Organisms for Acaricide Studies

Advanced Imaging and Spectroscopic Techniques for Studying this compound Interactions

Advanced imaging and spectroscopic techniques can provide detailed information on the distribution of this compound within target organisms and its interactions with biological molecules. Techniques such as Mass Spectrometry Imaging (MSI) can visualize the spatial distribution of pesticides in biological tissues acs.org. Various spectroscopic methods, including UV-Vis, fluorescence, infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are used in pesticide analysis and can provide insights into the chemical structure and interactions of compounds ekb.egekb.egnih.gov. Surface-enhanced Raman scattering (SERS) is a highly sensitive technique for detecting trace amounts of pesticides and studying their binding interactions ekb.egresearchgate.net. While specific applications of these techniques to study this compound interactions were not found, these methods could be employed to investigate how this compound is absorbed, distributed, and metabolized in mites or ticks, and how it interacts with its molecular targets. For example, spectroscopic methods have been used to study the binding mechanisms of other pesticides with proteins researchgate.net.

Q & A

Q. What analytical techniques are recommended to confirm the chemical identity and purity of Fentrifanil in synthesis studies?

To verify the identity and purity of synthesized this compound (C₁₄H₆ClF₆N₃O₄), researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm structural integrity by comparing spectral data with reference standards .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Quantify elemental composition (C, H, N) to assess purity.

- HPLC-PDA : High-performance liquid chromatography with photodiode array detection monitors impurities (<0.5% threshold) .

Q. How should experimental designs for this compound’s bioactivity studies incorporate methodological rigor?

- Controlled Variables : Include positive/negative controls (e.g., commercial pesticides) to benchmark efficacy and toxicity.

- Dose-Response Curves : Test ≥5 concentrations to calculate IC₅₀/EC₅₀ values, ensuring biological relevance .

- Replication : Triplicate trials to account for biological variability.

- Statistical Power : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections (α = 0.05) .

Q. What are the best practices for synthesizing this compound to ensure reproducibility?

- Reaction Optimization : Document temperature, solvent ratios, and catalyst concentrations (e.g., nitration/cyclization steps) .

- Characterization Data : Provide full spectral and physicochemical properties (melting point, solubility) in supplementary materials .

- Batch Records : Log deviations (e.g., yield fluctuations >5%) and corrective actions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Meta-Analysis : Aggregate datasets using PRISMA guidelines to identify confounding variables (e.g., assay type, organism strain) .

- Sensitivity Analysis : Quantify the impact of methodological differences (e.g., exposure time, solvent carriers) via multivariate regression .

- In Silico Modeling : Compare molecular docking results with empirical data to validate target interactions .

Q. What strategies improve the ecological validity of this compound’s environmental impact studies?

- Field vs. Lab Conditions : Simulate real-world parameters (pH, UV exposure) in controlled experiments to assess degradation kinetics .

- Multi-Trophic Assays : Test non-target species (e.g., pollinators) using OECD guidelines for ecotoxicological risk assessment .

- Longitudinal Data : Monitor residue accumulation in soil/water over ≥3 growth cycles .

Q. How can advanced statistical models enhance mechanistic insights into this compound’s mode of action?

- Machine Learning : Train classifiers (e.g., random forests) on omics data (transcriptomics, metabolomics) to identify pathway disruptions .

- Bayesian Inference : Model dose-response relationships with uncertainty intervals to refine toxicity thresholds .

- Network Pharmacology : Integrate protein-protein interaction networks to predict off-target effects .

Q. What methodologies address ethical challenges in this compound’s human exposure studies?

- Informed Consent Protocols : Ensure transparency in occupational exposure studies, including risk-benefit disclosures .

- Ethics Board Approval : Adhere to Declaration of Helsinki principles for in vitro human cell line use .

- Data Anonymization : Encrypt participant identifiers in epidemiological datasets .

Data Management & Reproducibility

Q. How should researchers structure supplementary materials for this compound studies to meet journal standards?

- Raw Data : Deposit NMR/MS spectra, chromatograms, and bioassay datasets in FAIR-aligned repositories (e.g., Zenodo) .

- Code Availability : Share scripts for statistical analysis (R/Python) with version control (GitHub) .

- Synthesis Protocols : Provide step-by-step videos or interactive LabArchives entries for critical steps .

Q. What are common pitfalls in interpreting this compound’s pharmacokinetic data, and how can they be mitigated?

- Matrix Effects : Validate LC-MS/MS methods using blank matrix samples to avoid ionization suppression .

- Pharmacodynamic Modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability .

- Artifact Detection : Include stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.